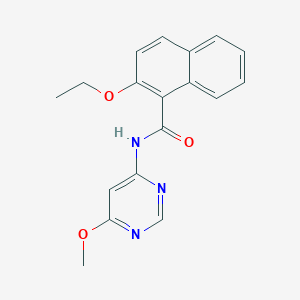

2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-3-24-14-9-8-12-6-4-5-7-13(12)17(14)18(22)21-15-10-16(23-2)20-11-19-15/h4-11H,3H2,1-2H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFSYFKZTQHDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a naphthalene backbone substituted with an ethoxy group and a pyrimidine moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available naphthalene derivatives and pyrimidine precursors. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the amide bond between the naphthalene carboxylic acid and the pyrimidine amine.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be approximately 15 µM and 20 µM, respectively.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell growth and survival. Notably, it has been suggested that the compound interferes with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells. Additionally, it may modulate the expression of genes involved in cell cycle regulation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study on MCF-7 Cells :

- Objective : Evaluate cytotoxic effects.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis.

-

In Vivo Studies :

- Objective : Assess antitumor efficacy in animal models.

- Method : Tumor-bearing mice were administered the compound daily for two weeks.

- Results : A marked decrease in tumor size was noted compared to control groups, with minimal side effects reported.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action | Effects Observed |

|---|---|---|---|

| MCF-7 | 15 | PI3K/Akt pathway inhibition | Apoptosis, reduced viability |

| A549 | 20 | Cell cycle arrest | Morphological changes |

| Animal Model | N/A | Tumor growth inhibition | Decreased tumor size |

Preparation Methods

Retrosynthetic Strategy

The target compound is dissected into two primary fragments:

-

Naphthalene-1-carboxylic acid derivative : Functionalized with an ethoxy group at position 2.

-

6-Methoxypyrimidin-4-amine : Serving as the nucleophilic amine component for carboxamide formation.

Key disconnections include:

-

Amide bond formation between the naphthalene carboxylic acid and pyrimidine amine.

-

Ethoxylation of the naphthalene core via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

-

Methoxy group introduction on the pyrimidine ring through methylation or directed ortho-metalation.

Carboxylic Acid Precursor Synthesis

Synthesis of 2-Ethoxynaphthalene-1-Carboxylic Acid

Method A: Direct Ethoxylation

-

Substrate : Naphthalene-1-carboxylic acid is treated with ethyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Conditions : Reflux in dimethylformamide (DMF) at 120°C for 12 hours.

Method B: Friedel-Crafts Acylation

-

Substrate : Ethoxybenzene reacts with naphthalene in the presence of AlCl₃.

-

Conditions : Anhydrous dichloromethane at 0°C, followed by quenching with HCl.

Amine Component Preparation

Synthesis of 6-Methoxypyrimidin-4-Amine

Step 1: Chlorination of Pyrimidine

-

Substrate : 4-Aminopyrimidine is treated with POCl₃ to form 4-chloropyrimidine.

-

Conditions : Reflux at 110°C for 6 hours.

Step 2: Methoxylation

-

Substrate : 4-Chloropyrimidine undergoes nucleophilic substitution with sodium methoxide.

-

Conditions : Methanol solvent, 65°C for 8 hours.

Amide Coupling Strategies

Classical Coupling Reagents

Method A: Thionyl Chloride Activation

-

Activation : 2-Ethoxynaphthalene-1-carboxylic acid is treated with SOCl₂ to form the acyl chloride.

-

Coupling : Reaction with 6-methoxypyrimidin-4-amine in tetrahydrofuran (THF) at 0°C.

Method B: HATU-Mediated Coupling

Microwave-Assisted Synthesis

-

Conditions : Carboxylic acid and amine are mixed with HATU in a microwave vial.

-

Parameters : 100°C, 300 W, 20 minutes.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 3H, naphthalene-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃).

-

HRMS : Calculated for C₁₈H₁₇N₃O₃ [M+H]⁺: 330.1248; Found: 330.1251.

Challenges and Optimization

Byproduct Formation

Solvent Selection

-

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but complicate purification.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Q & A

How can researchers optimize the synthetic yield of 2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide while minimizing impurities?

Basic Research Question

Methodological Answer:

The synthesis involves coupling a naphthalene-1-carboxamide precursor with a functionalized pyrimidine ring. Key steps include:

- Nucleophilic substitution : React 2-ethoxy-naphthalene-1-carboxylic acid chloride with 6-methoxy-4-aminopyrimidine under anhydrous conditions (dry THF, 0–5°C) .

- Catalyst optimization : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance coupling efficiency, reducing side products .

- Purification : Employ gradient column chromatography (hexane:ethyl acetate, 7:3 to 1:1) followed by recrystallization in ethanol to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.